

# 2-Chlorophenyl Methyl Sulfone: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: *2-Chlorophenyl methyl sulfone*

Cat. No.: *B155335*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chlorophenyl methyl sulfone** is a versatile bifunctional organic compound that has emerged as a valuable building block in the synthesis of a wide array of complex molecules. Its unique structural features, comprising a chlorinated aromatic ring and a methyl sulfone group, offer multiple reaction sites for strategic molecular elaboration. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **2-chlorophenyl methyl sulfone**, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

## Physicochemical and Spectroscopic Data

**2-Chlorophenyl methyl sulfone** is a white crystalline solid at room temperature, exhibiting good thermal stability and compatibility with a range of common organic solvents, which is advantageous for its application in diverse reaction conditions.[\[1\]](#)

Table 1: Physicochemical Properties of **2-Chlorophenyl Methyl Sulfone**

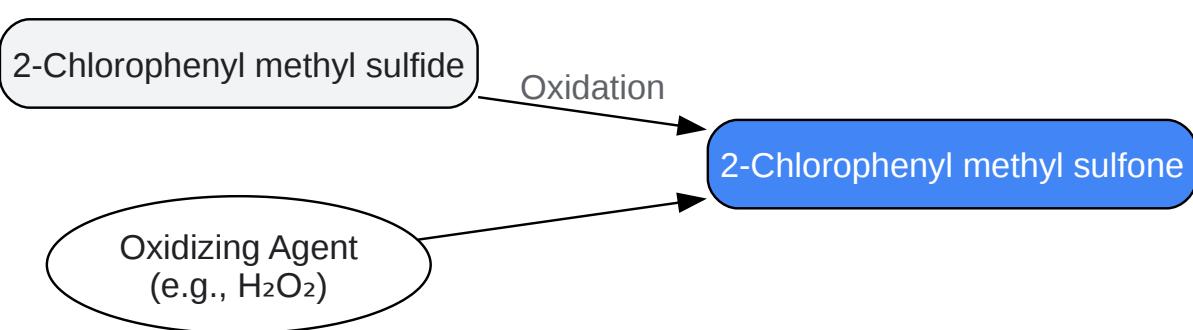
Property	Value	Reference
CAS Number	17482-05-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	190.65 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>
Purity	≥ 99% (HPLC)	<a href="#">[1]</a>
Melting Point	91-92 °C (literature: 94 °C)	<a href="#">[3]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>

Table 2: Spectroscopic Data of **2-Chlorophenyl Methyl Sulfone**

Spectroscopic Data	Key Features	Reference
<sup>1</sup> H NMR	Spectrum available in supplementary information of cited literature.	<a href="#">[4]</a>
<sup>13</sup> C NMR	Data for the para-isomer (p-chlorophenyl methyl sulfone) is available as a reference: $\delta$ (ppm): 140.44, 138.97, 129.68, 128.89, 44.51.	<a href="#">[5]</a>
Infrared (IR)	Characteristic strong absorptions for S=O stretching in sulfones typically appear in the regions of 1350-1300 $\text{cm}^{-1}$ (asymmetric) and 1160-1120 $\text{cm}^{-1}$ (symmetric).	
Mass Spectrometry (MS)	The molecular ion peak (M <sup>+</sup> ) is expected at m/z 190, with a characteristic M+2 isotope peak for the chlorine atom. Fragmentation may involve the loss of the methyl group (-15) or the sulfonyl group.	

## Synthesis of 2-Chlorophenyl Methyl Sulfone

The most common and efficient method for the synthesis of **2-chlorophenyl methyl sulfone** is the oxidation of the corresponding sulfide, 2-chlorophenyl methyl sulfide. This transformation can be achieved using a variety of oxidizing agents. A general and reliable method involves the use of hydrogen peroxide in a suitable solvent.



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Synthetic route to **2-Chlorophenyl methyl sulfone**.

## Experimental Protocol: Synthesis of 2-Chlorophenyl Methyl Sulfone via Oxidation

### Materials:

- 2-Chlorophenyl methyl sulfide
- Hydrogen peroxide (30% aqueous solution)
- Glacial acetic acid
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

### Procedure:

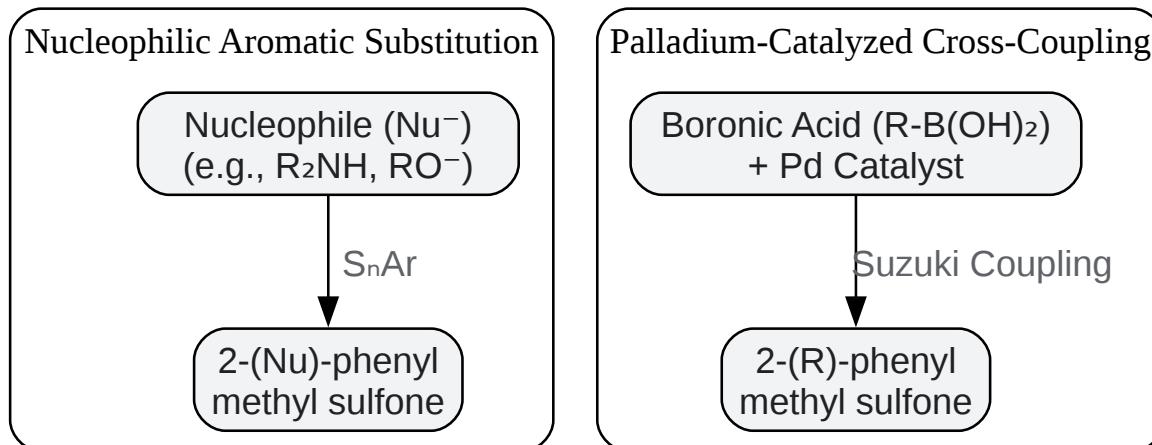
- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenyl methyl sulfide (1 equivalent) in glacial acetic acid.

- Cool the solution in an ice bath to 0-5 °C.
- Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- Carefully pour the reaction mixture into a beaker containing ice-water.
- Extract the aqueous mixture with dichloromethane (3 x volumes).
- Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **2-chlorophenyl methyl sulfone** as a white crystalline solid.

Note: This is a general procedure and may require optimization based on the scale of the reaction and specific laboratory conditions.

## Applications in Organic Synthesis

The reactivity of **2-chlorophenyl methyl sulfone** is dictated by the two functional groups present in the molecule. The methyl sulfone group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group in such reactions. Additionally, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions.

**2-Chlorophenyl  
methyl sulfone**[Click to download full resolution via product page](#)

Key reaction pathways of **2-Chlorophenyl methyl sulfone**.

## Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in **2-chlorophenyl methyl sulfone** facilitates the displacement of the chlorine atom by a variety of nucleophiles. This reaction is a powerful tool for introducing diverse functional groups at the 2-position of the phenyl methyl sulfone core.

### Materials:

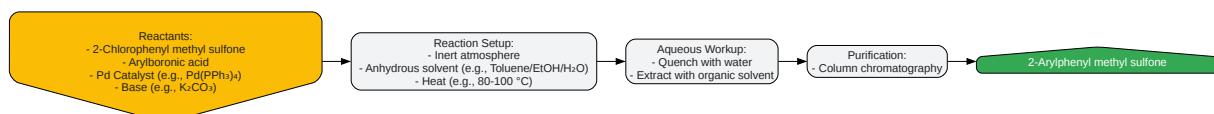
- **2-Chlorophenyl methyl sulfone**
- A secondary amine (e.g., piperidine or morpholine)
- A high-boiling point solvent (e.g., DMSO or NMP)
- A non-nucleophilic base (e.g., K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N)
- Standard laboratory glassware for reactions under inert atmosphere

### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **2-chlorophenyl methyl sulfone** (1 equivalent), the amine (1.2 equivalents), and the base (2 equivalents).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-(amino)phenyl methyl sulfone.

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of **2-chlorophenyl methyl sulfone** can also be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of C-C bonds, providing access to biaryl structures which are prevalent in many biologically active molecules.



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General workflow for a Suzuki-Miyaura coupling reaction.

## Application in Drug Discovery and Agrochemicals

The structural motifs accessible from **2-chlorophenyl methyl sulfone** are of significant interest in the pharmaceutical and agrochemical industries.

### Pharmaceuticals: COX-2 Inhibitors

The diaryl heterocycle scaffold is a common feature in selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The methyl sulfone group is a key pharmacophore in many of these molecules, including celecoxib. **2-Chlorophenyl methyl sulfone** can serve as a starting material for the synthesis of novel COX-2 inhibitors through the construction of biaryl systems via cross-coupling reactions, followed by the formation of the heterocyclic core.

### Agrochemicals: Triketone Herbicides

Triketone herbicides are a class of bleaching herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The 2-acylbenzoyl moiety is a crucial component of these herbicides. **2-Chlorophenyl methyl sulfone** can be envisioned as a precursor to the benzoyl fragment in the synthesis of novel triketone herbicides.

## Conclusion

**2-Chlorophenyl methyl sulfone** is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the selective functionalization of the aromatic ring through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These synthetic pathways provide access to a wide range of substituted phenyl methyl sulfone derivatives, which are key intermediates in the synthesis of important pharmaceuticals, such as COX-2 inhibitors, and agrochemicals, like triketone herbicides. The experimental protocols and data presented in this guide are intended to facilitate the use of **2-chlorophenyl methyl sulfone** in research and development, enabling the discovery and synthesis of novel and complex organic molecules.

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